1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride

Description

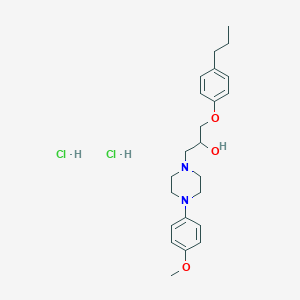

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a synthetic piperazine derivative characterized by a central propan-2-ol backbone. The molecule features:

- A 4-methoxyphenyl group attached to the piperazine ring.

- A 4-propylphenoxy substituent on the propan-2-ol moiety.

- A dihydrochloride salt formulation, enhancing aqueous solubility and stability.

The methoxy and propylphenoxy substituents likely influence lipophilicity, receptor affinity, and metabolic stability .

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3.2ClH/c1-3-4-19-5-9-23(10-6-19)28-18-21(26)17-24-13-15-25(16-14-24)20-7-11-22(27-2)12-8-20;;/h5-12,21,26H,3-4,13-18H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKHYUNUQMEFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. The compound features a piperazine ring with distinct substitutions that contribute to its pharmacological potential. This article explores its biological activity, including receptor interactions, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Piperazine Ring: Central to its activity, facilitating interactions with various receptors.

- Substituents: The 4-methoxyphenyl and 4-propylphenoxy groups enhance its lipophilicity and receptor binding affinity.

Neurotransmitter Receptor Interactions

Research indicates that this compound interacts primarily with serotonin (5-HT) and dopamine (D2) receptors. These interactions are crucial for its potential therapeutic effects in psychiatric disorders and neurological conditions.

| Receptor Type | Interaction | Potential Effects |

|---|---|---|

| 5-HT Receptors | Agonist | Mood regulation |

| D2 Receptors | Antagonist | Antipsychotic effects |

Other Pharmacological Effects

In addition to receptor interactions, the compound exhibits anti-inflammatory properties. Studies have suggested that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Psychiatric Disorders:

A study evaluated the efficacy of similar piperazine derivatives in treating anxiety and depression. The findings indicated significant improvements in patient-reported outcomes when administered compounds with similar structural features, suggesting potential for this compound in these areas . -

Cancer Research:

Another investigation focused on the anti-cancer properties of piperazine derivatives. The compound demonstrated moderate cytotoxicity against breast cancer cell lines, with an IC50 value comparable to existing chemotherapeutics . This highlights its potential as a lead compound for developing new cancer therapies.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| Compound A | Structure A | Enhanced serotonin affinity |

| Compound B | Structure B | Increased anti-inflammatory activity |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Urea Derivatives ()

A series of urea-linked piperazine-thiazole hybrids (e.g., compounds 11a–11o ) were synthesized with varying aryl substituents (Table 1).

Table 1: Key Data for Selected Urea-Piperazine Analogs

| Compound | Substituent(s) | Yield (%) | Molecular Weight ([M+H]+) |

|---|---|---|---|

| 11a | 3-Fluorophenyl | 85.1 | 484.2 |

| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |

| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |

Key Differences :

- Functional Groups : The target compound features a propan-2-ol backbone, while urea derivatives (11a–11o) have a urea linkage and thiazole ring . The latter may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the ether linkage in the target compound .

- In contrast, the 4-methoxyphenyl and 4-propylphenoxy groups in the target compound balance lipophilicity and electron-donating properties, favoring blood-brain barrier penetration .

Crystallographically Characterized Piperazine Derivatives (–3)

- : (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one exhibits a chair conformation in its piperazine ring and forms hydrogen-bonded dimers. The α,β-unsaturated ketone moiety distinguishes it from the target compound’s propan-2-ol group, which may reduce electrophilic reactivity .

- : 1-[4-(2-hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol dihydrochloride shares the dihydrochloride salt and propan-2-ol backbone but differs in substituents (5-methyl-2-isopropylphenoxy vs. 4-propylphenoxy). The longer 4-propyl chain in the target compound may enhance hydrophobic interactions in receptor binding .

Pharmacopeial Impurities and Byproducts (–6)

Several piperazine-containing impurities and intermediates are documented:

- : Triazolone-piperazine derivatives (compounds d and e ) feature 1,3-dioxolan-4-yl and triazole groups, which are absent in the target compound. These structural elements may confer antifungal or antiviral activity but introduce synthetic complexity .

- : Impurity MM0421.03 includes a 4-chlorophenyl group on piperazine.

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.